

# No Publicly Available Data on NMS-P953

## Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: NMS-P953

Cat. No.: B15623411

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Despite a comprehensive search for "**NMS-P953**," no specific information regarding its mechanism of action, preclinical studies, or clinical trials is publicly available. It is possible that **NMS-P953** is an internal designation not yet disclosed, a misnomer, or a compound that has been discontinued in early-stage development.

The search for **NMS-P953** and related terms did not yield any specific scientific literature, press releases, or clinical trial registrations that would allow for the creation of an in-depth technical guide as requested. Information from Nerviano Medical Sciences (NMS) provides details on a range of other compounds in their pipeline, but **NMS-P953** is not among them.

For the benefit of researchers, scientists, and drug development professionals, this report will instead summarize the publicly available information on other notable compounds developed by Nerviano Medical Sciences, for which mechanistic data is available.

## Overview of Selected Nerviano Medical Sciences (NMS) Compounds

While information on **NMS-P953** is unavailable, the following tables and diagrams summarize the mechanism of action and development status of other key NMS assets.

### Table 1: Quantitative Data for Selected NMS Compounds

Compound	Target(s)	Key Quantitative Data (IC50, etc.)	Development Phase
Itareparib (NMS-293)	PARP1	Data not publicly available	Phase 2
Atamparib	PARP7	Data not publicly available	Phase 1/2
NMS-153	MPS1 (TTK Kinase)	Data not publicly available	Phase 2
NMS-812	PERK, GCN2	Data not publicly available	Clinical Development
Onvansertib	PLK1	Data not publicly available	Phase 1/2
Entrectinib	TRK A/B/C, ROS1, ALK	Data not publicly available	Approved

Note: Specific quantitative data such as IC50, Ki, and EC50 values for these compounds are not readily available in the public domain and would typically be found in detailed scientific publications or internal company documents.

## Detailed Mechanism of Action for Key NMS Compounds

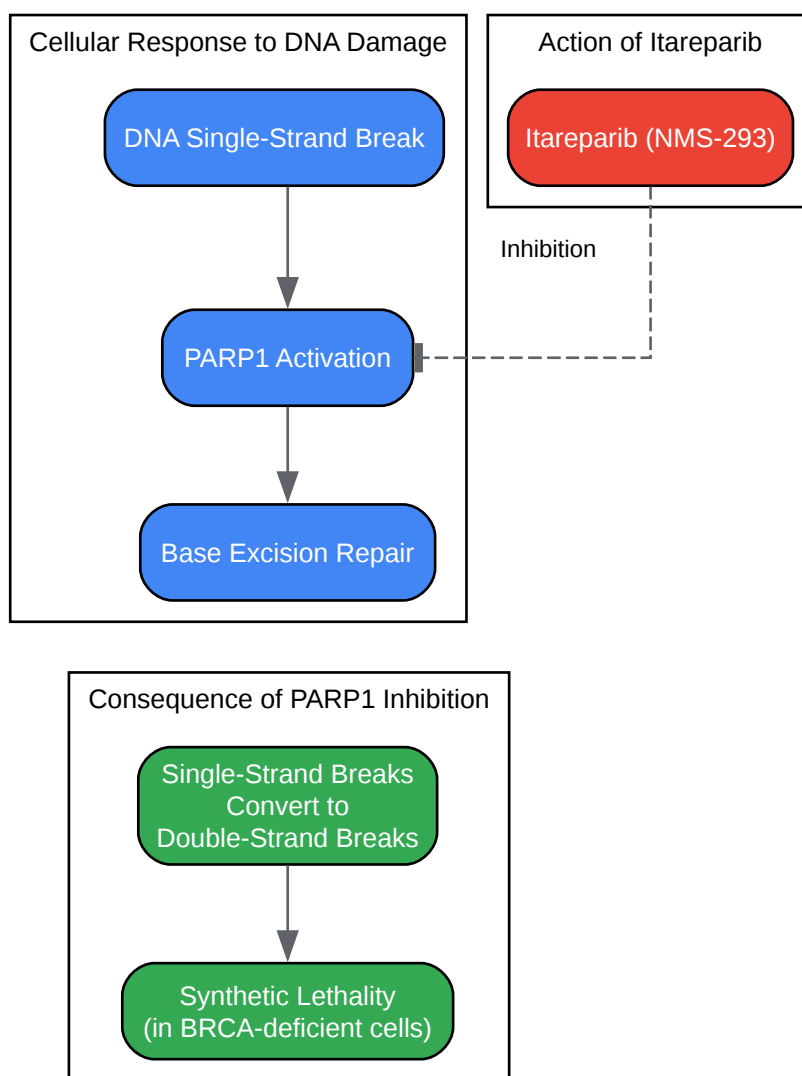
### Itareparib (NMS-293): A Selective PARP1 Inhibitor

Itareparib is a potent and highly selective inhibitor of PARP1, an enzyme crucial for DNA repair. By selectively targeting PARP1 and avoiding the "trapping" mechanism associated with some other PARP inhibitors, Itareparib is designed to have a better safety profile, particularly concerning bone marrow toxicity. This makes it a promising candidate for combination therapies with DNA-damaging agents.

Experimental Protocols: The development of Itareparib would have involved a series of standard preclinical and clinical experiments, including:

- **Enzymatic Assays:** To determine the potency and selectivity of Itareparib against PARP1 and other PARP family members.
- **Cell-Based Assays:** To assess the effect of Itareparib on cell viability, DNA damage response, and apoptosis in cancer cell lines with and without specific DNA repair defects (e.g., BRCA mutations).
- **In Vivo Tumor Models:** To evaluate the anti-tumor efficacy of Itareparib as a single agent and in combination with chemotherapy or other targeted agents in animal models of cancer.
- **Phase 1/2 Clinical Trials:** To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of Itareparib in cancer patients.

Below is a conceptual signaling pathway illustrating the mechanism of action of a PARP1 inhibitor like Itareparib.



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Caption: Conceptual pathway of PARP1 inhibition by Itareparib.

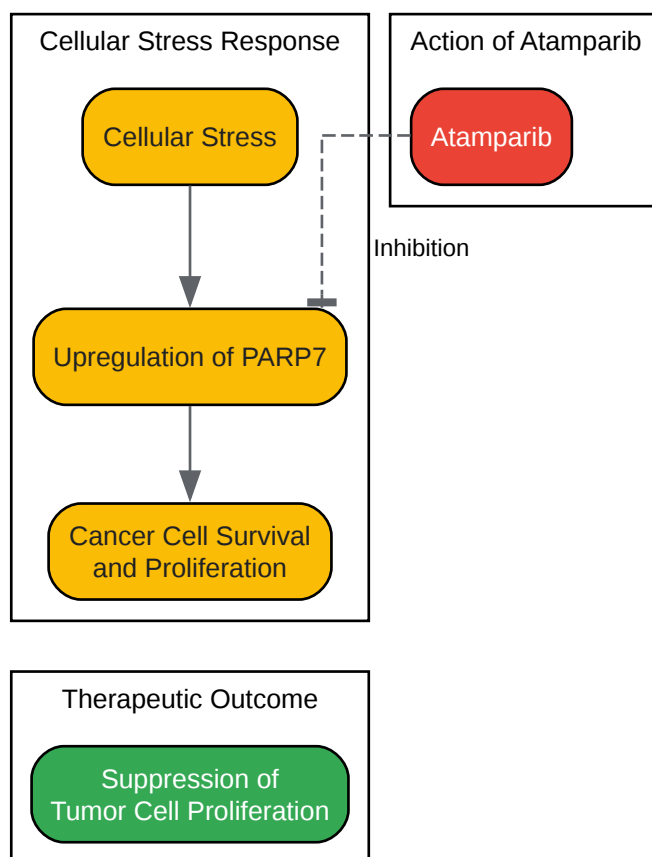
## Atamparib: A First-in-Class PARP7 Inhibitor

Atamparib is a first-in-class inhibitor of PARP7, a protein that is upregulated in response to cellular stress and promotes cancer cell survival. By inhibiting PARP7, Atamparib has been shown to suppress tumor cell proliferation.

Experimental Protocols: The validation of Atamparib's mechanism would involve:

- Target Engagement Assays: To confirm that Atamparib binds to and inhibits PARP7 within cancer cells.
- Gene Expression Analysis: To identify downstream targets of PARP7 and confirm that Atamparib modulates their expression.
- Cellular Proliferation and Survival Assays: To demonstrate the anti-cancer effects of Atamparib in various cancer cell lines.
- Immunohistochemistry: To assess the expression levels of PARP7 in tumor tissues.

The following diagram illustrates the proposed mechanism of action for Atamparib.



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Caption: Proposed mechanism of Atamparib in inhibiting cancer cell survival.

## Conclusion

While the specific compound **NMS-P953** remains elusive in public records, Nerviano Medical Sciences has a robust pipeline of targeted oncology drugs with well-defined mechanisms of action. The information provided on Itareparib and Atamparib serves as an example of the in-depth analysis that can be conducted when data is available. Researchers interested in **NMS-P953** are encouraged to monitor scientific publications and company disclosures for any future information on this compound.

- To cite this document: BenchChem. [No Publicly Available Data on NMS-P953 Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15623411#nms-p953-mechanism-of-action\]](https://www.benchchem.com/product/b15623411#nms-p953-mechanism-of-action)

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